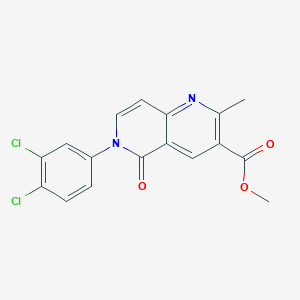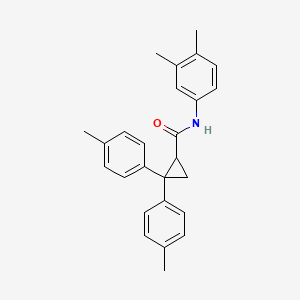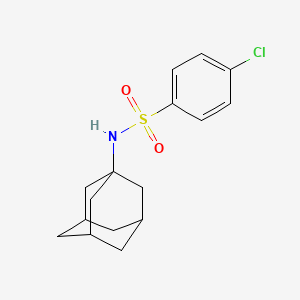![molecular formula C16H19N3O3 B5020871 4-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5020871.png)
4-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related 1,3,4-oxadiazole compounds often involves refluxing precursors like oxadiazole-thiols with morpholine derivatives. For instance, the synthesis of a similar compound involved refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, and mass spectral studies, and finally confirmed by single crystal X-ray diffraction (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds often shows specific geometric and bonding characteristics. For instance, one study on a related compound reported the dihedral angles between different rings in the molecule, indicating planarity or perpendicularity, which can influence molecular interactions (Yanwen Sun et al., 2017).
Chemical Reactions and Properties
Reactions involving 1,3,4-oxadiazole compounds often lead to the formation of structures with significant biological activity. For example, the Boulton-Katritzky Rearrangement of 5-substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles leads to compounds with potential antitubercular properties, showcasing the reactivity and application of such compounds in medicinal chemistry (L. Kayukova et al., 2021).
Physical Properties Analysis
The physical properties, including crystal structure and phase behavior, play a crucial role in understanding the compound's stability and solubility. Studies on related compounds have detailed their crystallization in various space groups and the influence of intermolecular interactions on crystal packing (J. Jasinski et al., 2009).
Chemical Properties Analysis
The chemical behavior of 1,3,4-oxadiazole derivatives, including reactivity towards different reagents and conditions, provides insight into their potential applications. For example, compounds containing the 1,3,4-oxadiazole moiety have shown varied biological activities, attributed to their chemical properties and interaction mechanisms with biological targets (Samreen Gul et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-3-2-4-13(11-12)16-17-14(22-18-16)5-6-15(20)19-7-9-21-10-8-19/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFFFIZGDBZCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5020806.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine](/img/structure/B5020807.png)

![N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5020822.png)
![4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5020830.png)


![2-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5020846.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5020853.png)

![N-[4-(3,4-dimethoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B5020868.png)

![3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5020890.png)